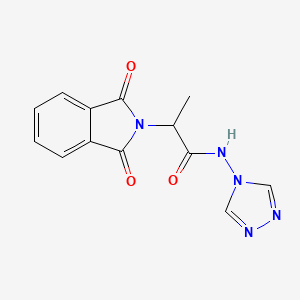![molecular formula C20H15BrN2OS B5113876 N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide, also known as BNTX, is a chemical compound that belongs to the class of selective GABAB receptor antagonists. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Wirkmechanismus
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide selectively binds to the GABAB receptor and blocks its activation by the endogenous ligand GABA. The GABAB receptor is a G protein-coupled receptor that is coupled to the G protein Gi/o. The activation of the receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the neuron and a decrease in neurotransmitter release. By blocking the activation of the GABAB receptor, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide enhances neurotransmitter release and modulates synaptic plasticity.
Biochemical and Physiological Effects:
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in different animal models. In a rat model of neuropathic pain, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce pain behavior and increase the release of the neurotransmitter glutamate in the spinal cord. In a mouse model of cocaine addiction, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce cocaine self-administration and reinstatement of drug-seeking behavior. In a rat model of epilepsy, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce seizure activity and increase the release of the neurotransmitter GABA in the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages as a tool for studying the GABAB receptor. It is highly selective for the GABAB receptor and does not affect other G protein-coupled receptors. It has a long half-life and can be administered systemically or locally. However, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has some limitations as well. It is a relatively large molecule and may not penetrate the blood-brain barrier efficiently. It may also have off-target effects at high concentrations.
Zukünftige Richtungen
For the study of N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide and the GABAB receptor include investigating its role in synaptic plasticity, exploring its therapeutic applications, and developing more selective and potent antagonists.
Synthesemethoden
The synthesis of N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 4-bromo-1-naphthylamine with thiophosgene, followed by the reaction of the resulting intermediate with 3-phenylacryloyl chloride. The final product is obtained after purification through column chromatography. The purity of the compound is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to selectively block the GABAB receptor, which is involved in the modulation of neurotransmitter release and synaptic plasticity. N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a tool to study the role of GABAB receptors in various physiological and pathological processes such as pain, addiction, epilepsy, and anxiety.
Eigenschaften
IUPAC Name |
(E)-N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-11-12-18(16-9-5-4-8-15(16)17)22-20(25)23-19(24)13-10-14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNMLRZJQFMFP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5113797.png)
![3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5113813.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)
![2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)

![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-6-nitro-1,3-benzothiazole](/img/structure/B5113829.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)
![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)